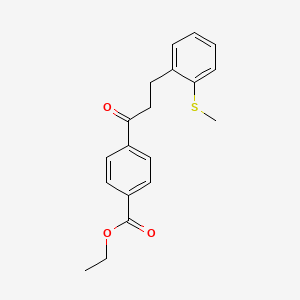

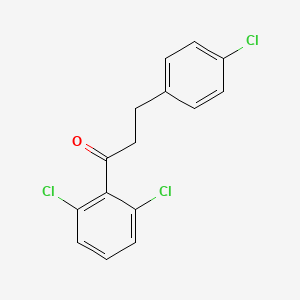

3-(4-Chlorophenyl)-2',6'-dichloropropiophenone

Overview

Description

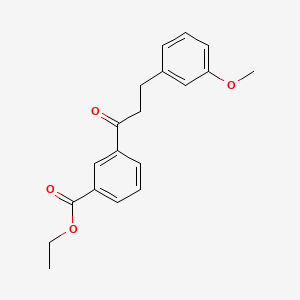

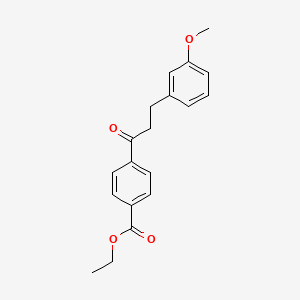

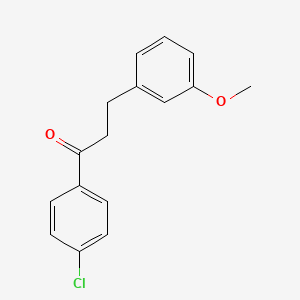

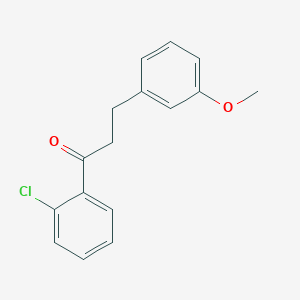

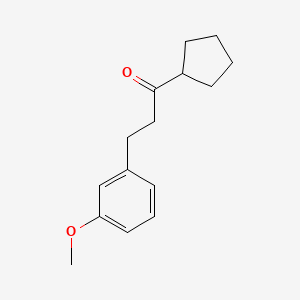

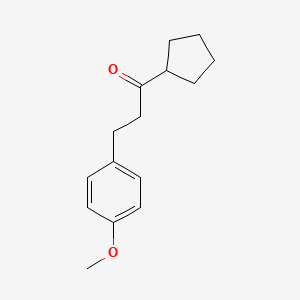

3-(4-Chlorophenyl)-2',6'-dichloropropiophenone (3-CP-2',6'-DCP), also known as 3-CP-2',6'-dichloropropiophenone and 3-CP-2',6'-dichloro-2-propenylphenone, is a halogenated phenolic compound that has been studied for its potential applications in medicinal chemistry, organic synthesis, and pharmaceuticals. 3-CP-2',6'-DCP is a member of the group of compounds known as halogenated phenols, which are compounds that contain at least one halogen atom and at least one phenol group. 3-CP-2',6'-DCP is a colorless solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Scientific Research Applications

Nonlinear Optics

This compound has been studied for its potential applications in nonlinear optics . The molecule’s static and dynamic polarizability were found to be many-fold higher than that of urea . It was confirmed by second and third harmonic generation studies at five different characteristic wavelengths . The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at same wavelength (i.e. 1064.13 nm) .

Optoelectronic Device Fabrication

The material possesses superior properties and could be applied in optoelectronic device fabrications . Organic molecules are potential candidates for modifying and improving linear and nonlinear optical properties for different applications such as optical switching, optical logic, memory devices and signal processing .

Catalyst for Diels-Alder Reactions

It has been used as a catalyst for a variety of reactions, such as Diels-Alder reactions. Diels-Alder reactions are a type of pericyclic reaction that can result in the formation of cyclic compounds.

Polymerization Agent

This compound has also been used as a polymerization agent. Polymerization is a process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks.

Synthesis of Pharmaceuticals

It has been used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals. Pharmaceuticals are medicinal drugs that are used to diagnose, cure, treat, or prevent disease.

Synthesis of Agrochemicals

In addition to pharmaceuticals, this compound has also been used in the synthesis of agrochemicals. Agrochemicals are chemicals used in agriculture, including pesticides, fertilizer, and synthetic hormones.

Synthesis of Isoxazoline Sulfonate Derivatives

A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate has been synthesized via a one-pot sequential strategy under sonication . Isoxazoline sulfonate derivatives have a wide range of biological properties such as antibacterial, antimicrobial, anti-inflammatory, anticancer, antidiabetic and anti-Alzheimer effects .

X-ray Diffraction Analysis

The single crystal has been investigated using X-ray diffraction analysis . X-ray diffraction is a technique used in crystallography to study the atomic and molecular structure of a crystal .

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been found to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities .

Pharmacokinetics

One study suggests that a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

properties

IUPAC Name |

3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3O/c16-11-7-4-10(5-8-11)6-9-14(19)15-12(17)2-1-3-13(15)18/h1-5,7-8H,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPDOTUPCRFLCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644503 | |

| Record name | 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-2',6'-dichloropropiophenone | |

CAS RN |

898788-53-9 | |

| Record name | 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.